molecular formula C19H28O2 B13837952 Normethandrone-d3

Normethandrone-d3

Cat. No.: B13837952
M. Wt: 291.4 g/mol
InChI Key: ZXSWTMLNIIZPET-VUXBHZGSSA-N
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Description

Normethandrone-d3 is a deuterium-labeled derivative of normethandrone, a synthetic anabolic-androgenic steroid. It is primarily used as a reference standard in scientific research and analytical studies. The molecular formula of this compound is C19D3H25O2, and it has a molecular weight of 291.443 g/mol .

Preparation Methods

The synthesis of Normethandrone-d3 involves the incorporation of deuterium atoms into the normethandrone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions

Chemical Reactions Analysis

Normethandrone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Normethandrone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Normethandrone-d3, like normethandrone, exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the expression of genes involved in muscle growth, protein synthesis, and other anabolic processes .

Comparison with Similar Compounds

Normethandrone-d3 is similar to other deuterium-labeled anabolic steroids, such as deuterated nandrolone and deuterated testosterone. its uniqueness lies in its specific labeling and structural characteristics, which make it particularly useful as a reference standard in analytical studies. Similar compounds include:

This compound’s specific labeling and structural properties make it a valuable tool in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics.

Properties

Molecular Formula

C19H28O2

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17-,18-,19-/m0/s1/i2D3

InChI Key

ZXSWTMLNIIZPET-VUXBHZGSSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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